molecular formula C9H5BrFN B2920160 5-Bromo-7-fluoroisoquinoline CAS No. 1368250-42-3

5-Bromo-7-fluoroisoquinoline

Cat. No.: B2920160
CAS No.: 1368250-42-3
M. Wt: 226.048
InChI Key: XOSLHAZDQHOMEE-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system. The presence of bromine and fluorine atoms in the 5th and 7th positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Baltz–Schiemann reaction, where diazonium intermediates derived from aminoisoquinolines are treated with sodium nitrite and fluoroboric acid .

Industrial Production Methods: Industrial production of 5-Bromo-7-fluoroisoquinoline often employs large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling. This method allows for the efficient formation of carbon-carbon bonds under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-fluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoroisoquinoline involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances the compound’s ability to interact with enzymes and receptors, leading to unique bioactivities. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the isoquinoline scaffold .

Comparison with Similar Compounds

  • 5-Fluoroisoquinoline
  • 7-Fluoroisoquinoline
  • 5-Bromoisoquinoline

Comparison: 5-Bromo-7-fluoroisoquinoline is unique due to the simultaneous presence of both bromine and fluorine atoms, which imparts distinct chemical and biological properties. Compared to other fluorinated or brominated isoquinolines, this compound exhibits enhanced reactivity and bioactivity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

5-bromo-7-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSLHAZDQHOMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368250-42-3
Record name 5-bromo-7-fluoroisoquinoline
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